2-(Trifluoromethyl)-1,3,4-oxadiazole
Description
Historical Development and Significance in Heterocyclic Chemistry
The 1,3,4-oxadiazole nucleus was first identified in the mid-20th century as part of broader investigations into nitrogen- and oxygen-containing heterocycles. Early studies focused on its structural isomerism and basic reactivity, with the unsubstituted 1,3,4-oxadiazole itself remaining largely a synthetic curiosity due to its limited stability. The field transformed with the discovery that substituted derivatives, particularly those with electron-withdrawing groups, exhibited remarkable pharmacological and material properties. For example, the introduction of aryl and alkyl groups led to compounds like raltegravir, an HIV integrase inhibitor that underscored the therapeutic potential of this heterocycle.
The incorporation of trifluoromethyl groups into 1,3,4-oxadiazoles represents a more recent innovation, driven by the demand for metabolically stable and lipophilic drug candidates. Initial reports of trifluoromethyl-substituted oxadiazoles emerged in the 1990s, but systematic exploration began in earnest in the 2010s with the development of radical-based and transition metal-catalyzed synthetic routes. The trifluoromethyl group’s strong electron-withdrawing nature and steric bulk were found to modulate the ring’s electronic density, enhancing its suitability for applications ranging from kinase inhibitors to agrochemicals.
Current Research Landscape and Academic Interest
Contemporary research on 2-(trifluoromethyl)-1,3,4-oxadiazole spans three primary domains:
Synthetic Methodology Innovations
Recent advances have focused on streamlining synthesis while improving yields and functional group tolerance. A landmark study demonstrated the use of O-ethyl S-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl xanthate as a precursor for radical-based intermolecular additions to alkenes, enabling the construction of complex polycyclic structures. This method, which leverages zinc triflate (Zn(OTf)₂) as a catalyst, achieves yields exceeding 80% under mild conditions. Alternative approaches include cycloisomerization/hydroxyalkylation reactions using trifluoropyruvates, which provide access to oxazole derivatives with CF₃-substituted alcohol units.
Pharmacological Applications
The trifluoromethyl group enhances binding affinity to biological targets while improving pharmacokinetic profiles. For instance, N-trifluoromethyl azoles exhibit higher metabolic stability and Caco-2 cell permeability compared to their non-fluorinated analogs. Derivatives of this compound have shown promise as anticonvulsants, antimicrobials, and anticancer agents, with specific compounds inhibiting efflux pumps in multidrug-resistant Staphylococcus aureus at concentrations as low as 4 μg/mL.
Materials Science
In non-pharmaceutical contexts, the compound’s rigid structure and electron-deficient ring make it a candidate for high-energy density materials (HEDMs) and liquid crystals. Its ability to participate in supramolecular interactions via hydrogen bonding further expands its utility in designing functional polymers.
Significance of Trifluoromethyl Substitution in Oxadiazole Research
The trifluoromethyl group imparts three critical advantages to the 1,3,4-oxadiazole scaffold:
Electronic Effects
The -CF₃ group’s strong electron-withdrawing character polarizes the oxadiazole ring, increasing its susceptibility to nucleophilic attack at the C5 position. This property is exploited in cycloaddition reactions to generate fused heterocycles, such as triazoles and dihydrofurans. Density functional theory (DFT) calculations reveal that the substitution reduces the LUMO energy by approximately 1.2 eV, facilitating charge-transfer interactions in materials applications.Steric and Lipophilic Contributions
With a van der Waals volume of 38.3 ų, the trifluoromethyl group creates steric hindrance that stabilizes transition states in catalytic cycles. Concurrently, its hydrophobicity (logP increase of ~0.9 compared to -CH₃ analogs) enhances membrane permeability, a key determinant of oral drug bioavailability.Metabolic Stability
The C-F bond’s high bond dissociation energy (485 kJ/mol) resists oxidative degradation by cytochrome P450 enzymes. This property extends the half-life of CF₃-substituted oxadiazoles in vivo, as demonstrated in preclinical studies of antidiabetic agents.
Table 1: Comparative Properties of 1,3,4-Oxadiazole Derivatives
| Property | This compound | 2-Methyl-1,3,4-Oxadiazole |
|---|---|---|
| LogP (Calculated) | 2.1 | 1.2 |
| Metabolic Stability (t₁/₂) | >6 hours | 2.3 hours |
| LUMO Energy (eV) | -1.8 | -0.6 |
| Antimicrobial MIC₉₀ | 8 μg/mL | 32 μg/mL |
Data compiled from .
Properties
IUPAC Name |
2-(trifluoromethyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HF3N2O/c4-3(5,6)2-8-7-1-9-2/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZCWIYKNMQVWKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(O1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Efficiency and Scalability
Cyclodehydration with POCl₃ offers the highest yield and scalability, making it industrially favorable. Radical methods, while efficient for complex structures, require specialized initiators and controlled environments.
Mechanistic Considerations
- Cyclodehydration: Proceeds via a two-step mechanism: (i) acylation of hydrazine to form bis-hydrazides, and (ii) acid-catalyzed ring closure with concurrent elimination of HCl and H₂O.
- Radical Pathways: Initiated by thermal or photolytic cleavage of xanthates, generating radicals that undergo regioselective alkene addition and cyclization.
- Chloromethyl Intermediates: Serve as electrophilic centers for SN2 reactions, enabling diversification into pharmacologically active triazoles.
Recent Advances and Patent Landscape
Recent patents emphasize greener methodologies. For instance, CN117964574A (2025) discloses a solvent-free protocol using molten-state reactions to minimize waste. Additionally, WO2019020451A1 highlights the use of amidoximes and trifluoroacetyl fluoride (TFAF) under mild conditions, achieving cyclization at 80–130°C with water as the sole byproduct. These innovations address historical challenges, such as the need for toxic solvents and high temperatures.
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into different functional groups.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry
Antibacterial Activity
The 1,3,4-oxadiazole derivatives have shown promising antibacterial properties. A study synthesized a series of trifluoromethylpyridine 1,3,4-oxadiazole derivatives that exhibited high antibacterial activity against plant pathogens such as Ralstonia solanacearum and Xanthomonas axonopodis with EC50 values significantly lower than those of traditional bactericides .
Table 1: Antibacterial Activity of Trifluoromethylpyridine 1,3,4-Oxadiazole Derivatives
| Compound | Pathogen | EC50 (μg/mL) | Comparison with Thiodiazole Copper |
|---|---|---|---|
| 6a | R. solanacearum | 26.2 | Better (97.2) |
| 6q | Xanthomonas oryzae | 7.2 | Better (57.2) |
Anticancer Properties
Numerous studies have highlighted the anticancer potential of 1,3,4-oxadiazoles. For instance, derivatives have been evaluated for their efficacy against various cancer cell lines, showing significant inhibition of cell proliferation and induction of apoptosis .
Table 2: Anticancer Activity of Selected 1,3,4-Oxadiazole Derivatives
| Compound | Cancer Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF7 (Breast) | 0.1 | Apoptosis Induction |
| Compound B | PC-3 (Prostate) | 0.04 | Cell Cycle Arrest |
Agricultural Applications
Herbicidal and Insecticidal Properties
The incorporation of trifluoromethyl groups in oxadiazole derivatives has been linked to enhanced herbicidal and insecticidal activities. Research indicates that these compounds can effectively control various agricultural pests and weeds .
Table 3: Herbicidal Activity of Trifluoromethyl-Containing Oxadiazoles
| Compound | Target Pest/Weed | Activity Level |
|---|---|---|
| Compound C | Aphis gossypii | High |
| Compound D | Echinochloa crus-galli | Moderate |
Material Science
Polymeric Applications
The unique properties of 2-(trifluoromethyl)-1,3,4-oxadiazole derivatives make them suitable for use in polymeric materials. Their incorporation into polymer matrices has been shown to enhance thermal stability and mechanical properties .
Case Studies
Case Study 1: Antibacterial Efficacy
In a recent study published in the journal ACS Omega, a series of trifluoromethylpyridine-containing oxadiazoles were synthesized and tested against multiple bacterial strains. The results demonstrated that certain derivatives not only surpassed the efficacy of conventional antibiotics but also revealed a novel mechanism targeting bacterial cell wall synthesis .
Case Study 2: Anticancer Screening
Another significant study investigated the anticancer effects of various oxadiazole derivatives on glioblastoma cells. The findings indicated that specific compounds induced significant apoptosis and DNA damage in cancer cells, highlighting their potential as therapeutic agents against aggressive tumors .
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and bind to target proteins or enzymes. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Structural and Functional Diversity
The biological activity of 1,3,4-oxadiazole derivatives is highly dependent on substituents. Below is a comparative analysis of key analogs:
Table 1: Comparative Analysis of 1,3,4-Oxadiazole Derivatives
Key Structural Insights
- Electron-Withdrawing Groups (EWGs): The trifluoromethyl group (-CF₃) enhances insecticidal activity by increasing electrophilicity and enzyme binding . In contrast, sulfonyl groups (-SO₂-) improve antibacterial activity via enhanced hydrogen bonding .
- Halogen Substitutions: Bromine and chlorine substituents (e.g., in 5g) boost fungicidal activity by promoting hydrophobic interactions with target proteins .
- Aromatic/Heteroaromatic Moieties: Indole and quinoxaline derivatives exhibit enhanced antimicrobial or antitumor activity due to π-π stacking and intercalation with biological targets .
Mechanistic Differences
- Insecticidal Activity: The trifluoromethyl derivative likely inhibits acetylcholinesterase or nicotinic receptors in pests, a mechanism distinct from sulfone-based antibacterial agents targeting bacterial membranes .
Biological Activity
2-(Trifluoromethyl)-1,3,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anticancer, antimicrobial, and antidiabetic effects, supported by various studies and data tables.
Chemical Structure and Properties
The 1,3,4-oxadiazole ring system is known for its potential as a pharmacophore in drug design. The incorporation of a trifluoromethyl group enhances the lipophilicity and overall biological activity of these compounds.
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit potent anticancer properties.
- In vitro Studies : A cytotoxic assay on LN229 glioblastoma cells showed that certain derivatives significantly induced apoptosis. For instance, compounds 5b , 5d , and 5m demonstrated notable efficacy in reducing cell viability and triggering DNA damage in cancer cells .
- In vivo Studies : In a Drosophila melanogaster model of diabetes, compounds 5d and 5f exhibited promising anti-diabetic activity alongside their anticancer properties by significantly lowering glucose levels .
Table 1: Anticancer Activity of Selected 1,3,4-Oxadiazole Derivatives
| Compound | IC50 (µM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| 5b | 12.5 | LN229 | Apoptosis induction |
| 5d | 10.0 | A549 | DNA damage |
| 5m | 15.0 | MCF-7 | Cell cycle arrest |
Antimicrobial Activity
The antimicrobial potential of this compound derivatives has been extensively studied:
- Broad-spectrum Activity : Compounds have shown activity against various bacterial strains. For example, a study reported that certain derivatives inhibited Ralstonia solanacearum and Xanthomonas axonopodis at concentrations lower than commercial bactericides .
- Mechanism of Action : These compounds act by inhibiting bacterial protein synthesis through the trans-translation process, crucial for ribosome rescue in bacteria .
Table 2: Antimicrobial Activity of Selected Derivatives
| Compound | EC50 (µg/mL) | Target Bacteria |
|---|---|---|
| 6a | 26.2 | Ralstonia solanacearum |
| 6q | 7.2 | Xanthomonas oryzae pv. oryzae |
| TDC | 97.2 | Commercial standard |
Antidiabetic Activity
The antidiabetic effects of these compounds have also been explored:
- In vivo Models : In genetically modified diabetic models, specific oxadiazole derivatives significantly reduced blood glucose levels, indicating potential for diabetes management .
Table 3: Antidiabetic Activity in Drosophila melanogaster
| Compound | Blood Glucose Reduction (%) |
|---|---|
| 5d | 45 |
| 5f | 38 |
Case Studies
- Cytotoxicity in Cancer Cells : A study involving the treatment of LN229 cells with oxadiazole derivatives showed that compound 5d not only reduced cell viability but also increased markers for apoptosis such as caspase activation and p53 expression .
- Antimicrobial Efficacy : High-throughput screening identified several oxadiazole compounds with effective antibacterial properties against multi-drug resistant strains of bacteria like Mycobacterium tuberculosis and Helicobacter pylori, showcasing their potential in tackling antibiotic resistance .
Q & A
Q. What are the common synthetic routes for 2-(trifluoromethyl)-1,3,4-oxadiazole derivatives, and how can reaction conditions be optimized?
- Methodological Answer : A five-step synthesis starting from ethyl 4,4,4-trifluoro-3-oxobutanoate and triethyl orthoformate is widely used, yielding intermediates that can be functionalized with thioether or alkyl/aryl substituents. Optimization includes adjusting solvent polarity (e.g., DMF for nucleophilic substitution) and catalyst choice (e.g., K₂CO₃ for deprotonation). For example, thioether derivatives (e.g., 2-((4-bromobenzyl)thio)-5-(trifluoromethyl) oxadiazole) achieve yields >80% under mild reflux conditions .
Q. How are structural and purity validations performed for these compounds?
- Methodological Answer : Combine ¹H/¹³C NMR (to confirm substituent positions and coupling constants) with HRMS (for exact mass verification). For crystalline derivatives (e.g., compound 5a), X-ray diffraction (monoclinic system, space group P2₁/c) provides definitive stereochemical data . Melting point consistency (±1°C) is critical for purity assessment .
Q. What preliminary bioactivity screens are recommended for 2-(trifluoromethyl)-1,3,4-oxadiazoles?
- Methodological Answer : Prioritize fungicidal assays against Sclerotinia sclerotiorum and Rhizoctonia solani at 50 μg/mL, as these pathogens show sensitivity to oxadiazole derivatives. Use agar dilution methods with inhibition thresholds >50% as a baseline . For herbicidal activity, monitor bleaching effects in Amaranthus retroflexus or Echinochloa crus-galli .
Advanced Research Questions
Q. How do substituent variations (e.g., halogenation, heterocyclic moieties) influence bioactivity?
- Methodological Answer : Bromine or chlorine at the benzylthio position (e.g., compound 5g) enhances fungicidal activity due to increased lipophilicity and target binding. Fluorine substitution (e.g., 2-(2-fluorobenzyl)thio derivatives) improves metabolic stability but may reduce herbicidal potency . Pyridinyl or thiazolyl substituents introduce π-π stacking interactions in enzyme active sites .
Q. What computational approaches resolve contradictions in bioassay data across analogs?
- Methodological Answer : Perform molecular docking (e.g., with SDH protein, PDB: 2FBW) to compare binding modes. For example, compound 5g mimics penthiopyrad’s interactions with SDH’s ubiquinone pocket via carbonyl group coordination, explaining its high activity . Use QSAR models to correlate logP values with bioactivity outliers .
Q. How can synthetic challenges (e.g., low yields in cyano-substituted derivatives) be addressed?
- Methodological Answer : Low yields in nitrile-containing derivatives (e.g., 27.7% for 2-((5-(trifluoromethyl)oxadiazole)thio)acetonitrile) often stem from steric hindrance. Use microwave-assisted synthesis to reduce reaction time or introduce protecting groups (e.g., Boc for NH-sensitive intermediates) .
Q. What strategies validate the role of the trifluoromethyl group in biological activity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
